![molecular formula C22H26N2O2 B4939461 1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine](/img/structure/B4939461.png)
1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine, also known as PPTP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PPTP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine is not fully understood, but it is thought to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs) that play a role in cancer growth and inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurological disorders, this compound has been shown to reduce oxidative stress and inflammation, leading to a neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine in lab experiments include its high yield and purity, its potential therapeutic applications, and its ability to inhibit the activity of various enzymes. The limitations of using this compound in lab experiments include its limited solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
For 1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine research include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the identification of its molecular targets and mechanism of action. Further research is also needed to determine the optimal dosage and administration of this compound in vivo.
Méthodes De Synthèse
The synthesis of 1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine involves the reaction of 1-phenylpiperazine with 4-phenyltetrahydro-2H-pyran-4-carboxylic acid followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
1-phenyl-4-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperazine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(4-phenyloxan-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-21(22(11-17-26-18-12-22)19-7-3-1-4-8-19)24-15-13-23(14-16-24)20-9-5-2-6-10-20/h1-10H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFSSKGSYUQZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
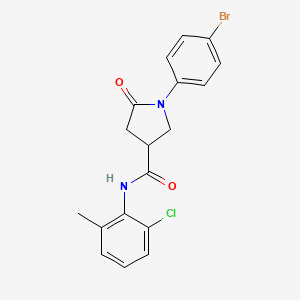
![N-[4-(1-azepanylsulfonyl)phenyl]-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4939392.png)

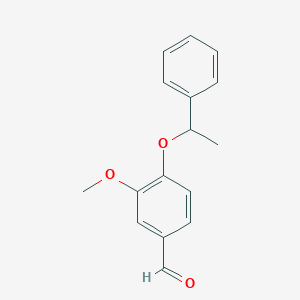
![1-[2-(allyloxy)benzyl]-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4939415.png)
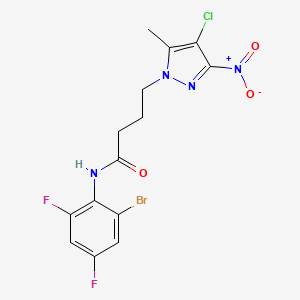
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipiperidine](/img/structure/B4939434.png)
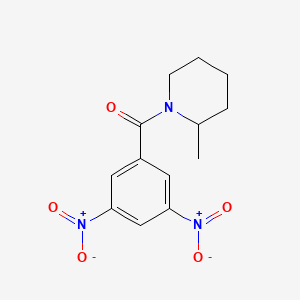
![7-methyl-2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4939444.png)
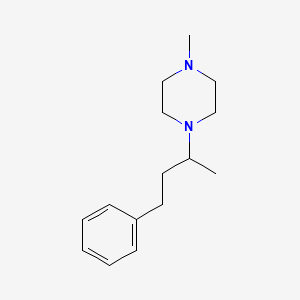
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-3-propoxybenzamide](/img/structure/B4939451.png)
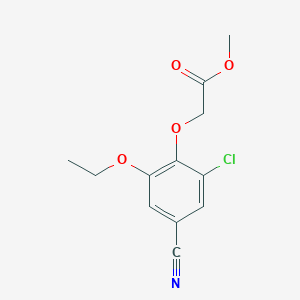
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]benzamide](/img/structure/B4939456.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4939463.png)
